![molecular formula C12H15NO3 B3037630 6-(Cyclohexyloxy)nicotinic acid CAS No. 509101-15-9](/img/structure/B3037630.png)
6-(Cyclohexyloxy)nicotinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Receptor Interaction and Anti-Lipolytic Effects
6-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid, interacts with specific G-protein-coupled receptors in adipose tissue, such as PUMA-G and HM74, to mediate its anti-lipolytic effect. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) accumulation, thereby inhibiting hormone-sensitive triglyceride lipase and reducing lipolysis (Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives, closely related to this compound, exhibit vasorelaxation effects and antioxidative activities. These compounds demonstrate potential as therapeutics in the context of vascular relaxation and antioxidation, with 6-substituted nicotinic acid analogs showing significant efficacy (Prachayasittikul et al., 2010).
Enzymatic Hydroxylation and Microbial Interaction
This compound can be produced through enzymatic hydroxylation of nicotinic acid by certain microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process has potential applications in industrial production and biotechnological research (Mizon, 1995).
Therapeutic Potential in Hyperlipidemia and Cancer
6-Substituted nicotinic acid analogs, such as this compound, have been identified as inhibitors of carbonic anhydrase III enzyme, making them promising candidates for managing dyslipidemia and cancer progression. Their specific binding and inhibitory properties highlight their therapeutic potential in these areas (Mohammad et al., 2017).
Role in Atherosclerosis Treatment
This compound, through its receptor GPR109A, plays a role in reducing the progression of atherosclerosis. This effect is independent of lipid-modifying actions, emphasizing the compound's anti-inflammatory properties and potential application in cardiovascular disease treatment (Lukasova et al., 2011).
Safety and Hazards
Direcciones Futuras
While specific future directions for 6-(Cyclohexyloxy)nicotinic acid are not mentioned in the search results, there are studies on the potential applications of nicotinic acid and its derivatives. For instance, 6-acylamino nicotinic acid-based hydrogelators have been found to be applicable in phase selective gelation, reproducible mat formation, and toxic dye removal . Additionally, nicotinic acid, also known as niacin, has been found to have vital roles in biological processes and is used widely in lipid-lowering drugs .
Mecanismo De Acción
Target of Action
The primary target of 6-(Cyclohexyloxy)nicotinic acid is likely similar to that of nicotinic acid, also known as niacin . Niacin is a B vitamin that is used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . It acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins .
Mode of Action
Nicotinic acid acts as a potent lipid-modifying agent with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .
Pharmacokinetics
In a study analyzing the pharmacokinetics of prolonged-release nicotinic acid in chronic kidney disease (CKD) and in dialysis patients, it was found that no dose adjustment of Niaspan® (a brand name for nicotinic acid) is necessary in patients with renal impairment .
Result of Action
Niacin therapy should be avoided in individuals with liver abnormalities, peptic ulcer disease, and gout .
Action Environment
The solubility of nicotinic acid in various solvents has been determined, which can provide some insight into the action environment of this compound .
Propiedades
IUPAC Name |
6-cyclohexyloxypyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZZLPCJWMJIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262120 | |
Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
509101-15-9 | |
Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509101-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.